5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
5,7-difluoro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQNHSWDZIBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its aldehyde functional group allows for various transformations, including:
- Formation of Hydrazones : The aldehyde can react with hydrazines to form hydrazones, which have shown potential as antibacterial and cytotoxic agents. For instance, derivatives synthesized from 5,7-difluoro-benzo[b]thiophene-2-carbaldehyde exhibited significant growth inhibition against cancer cell lines .
- Synthesis of Novel Scaffolds : It has been utilized to create a library of benzothiophene-derived compounds through domino reactions, leading to the discovery of biologically active molecules .
- Building Block for Complex Molecules : The compound is employed in the synthesis of more complex structures, including those that exhibit pharmacological activity .
Medicinal Chemistry
The biological activity of derivatives derived from this compound is noteworthy:
- Anticancer Activity : Compounds synthesized from this aldehyde have demonstrated potent cytotoxicity against various cancer cell lines. For example, certain derivatives achieved approximately 97% growth inhibition at specific concentrations .
- Antibacterial Properties : Some hydrazone derivatives formed from this compound have shown selective antibacterial activity against strains such as Acinetobacter baumannii, indicating potential for developing new antibacterial agents .
Materials Science
In materials science, this compound plays a role in the development of organic semiconductors:
- Organic Photovoltaics (OPVs) : As part of polymer blends used in OPVs, this compound contributes to enhancing the electronic properties of the resulting materials. The fluorine atoms improve electron affinity and reduce the band gap, facilitating better charge transport .
- Light Emitting Diodes (LEDs) : The compound can be incorporated into organic light-emitting diodes (OLEDs), where its unique electronic characteristics enhance device performance .
Summary Table of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing hydrazones and novel scaffolds | Anticancer and antibacterial compounds |
| Medicinal Chemistry | Development of bioactive compounds | Potent cytotoxicity against cancer cell lines |
| Materials Science | Used in organic photovoltaics and LEDs | Improved electronic properties in OPVs and OLEDs |
Case Studies
- Hydrazone Derivatives : A study investigated the reaction of this compound with various hydrazines. The resulting hydrazones were screened for biological activity, leading to the identification of several promising candidates with significant anticancer effects .
- Polymer Blends for OPVs : Research on polymer blends incorporating this compound demonstrated enhanced efficiency in solar cells due to improved charge transport properties attributed to the fluorinated structure .
Mechanism of Action
The mechanism by which 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, making the compound more effective.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Key Structural and Physical Properties of Benzo[b]thiophene-2-carbaldehyde Derivatives
Key Observations :
- Electron Effects: Fluorine substituents (5,7-Difluoro) increase the aldehyde's electrophilicity compared to methoxy (electron-donating) or bromine (steric hindrance) groups. This enhances reactivity in nucleophilic additions (e.g., Knoevenagel condensations) .
- Steric Considerations : Bulky groups like 4-O-(2-ethylhexyl) reduce reaction yields in cross-coupling reactions, whereas smaller fluorine atoms minimize steric interference .
- Solubility : Methoxy derivatives exhibit improved solubility in polar solvents relative to halogenated analogs .
Electronic and Spectroscopic Differences
- NMR Shifts : The aldehyde proton in this compound resonates downfield (δ ~9.8–10.0 ppm) compared to methoxy derivatives (δ ~9.5–9.7 ppm) due to fluorine's electron-withdrawing effect .
- IR Spectroscopy : Fluorine substitution reduces the C=O stretching frequency (1672 cm⁻¹ in brominated analogs vs. 1592 cm⁻¹ in fluorinated compounds) .
Biological Activity
5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential therapeutic applications.
This compound (C9H4F2OS) features two fluorine atoms that enhance its reactivity and binding affinity to various biological targets. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
1. Enzyme Interactions:
The compound has been shown to interact with various enzymes, influencing their activity. For instance, studies indicate that derivatives of thiophene-2-carboxylic acid exhibit anti-oligomer and anti-fibril activities on proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau proteins .
2. Cellular Effects:
Research has demonstrated that this compound affects cell signaling pathways and gene expression. In laboratory settings, it has been observed to influence cellular metabolism significantly .
3. Cytotoxicity:
In vitro studies have evaluated its cytotoxic effects on various cancer cell lines. For example, derivatives showed promising results in reducing cell viability in MDA-MB-231 breast cancer cells when combined with tumor necrosis factor (TNF), indicating its potential as a pro-apoptotic agent .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Binding Affinity: The presence of fluorine atoms enhances the compound's binding affinity to target proteins, potentially modulating their activity .
- Oxidative Stress Modulation: The compound may interact with pathways involved in oxidative stress and inflammation, contributing to its biological effects .
- Neuroprotective Effects: Some derivatives have demonstrated neuroprotective properties against amyloid-beta-induced cytotoxicity in neuronal cell lines .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Neurodegenerative Diseases: A study evaluated the effects of thiophene derivatives on amyloid-beta aggregation. Compounds derived from this compound showed varying effects on fibrillogenesis, indicating their potential as modulators of neurodegenerative processes .
- Cytotoxicity Assessment: In another study focusing on breast cancer cells (MDA-MB-231), derivatives were assessed for their ability to induce apoptosis when used alongside TNF. Results indicated a synergistic effect, enhancing cell death through the activation of apoptotic pathways .
Dosage Effects
The biological activity of this compound varies significantly with dosage:
- Low Concentrations (1–5 μM): Some derivatives exhibited weak promotion of Aβ42 fibrillogenesis at lower concentrations.
- High Concentrations (25 μM): At higher concentrations, these compounds significantly increased fibrillogenesis and showed substantial neuroprotective effects against cytotoxicity induced by amyloid-beta .
Summary Table of Biological Activities
Q & A
Q. What are the most efficient synthetic routes for 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via a one-pot lithiation-formylation strategy adapted from benzo[b]thiophene-2-carbaldehyde methods . Starting from a fluorinated precursor (e.g., 5,7-difluorobenzo[b]thiophene), double lithiation with BuLi/TMEDA at 0–25°C, followed by DMF quenching, achieves formylation. Fluorination is typically introduced earlier via electrophilic aromatic substitution (e.g., using N-fluoropyridinium salts) or via halogen exchange (e.g., Br→F substitution with KF/CuI) . Key parameters:
- Temperature control : Excess BuLi (>2.5 eq) and slow DMF addition prevent side reactions.
- Solvent : Hexane/TMEDA enhances lithiation efficiency.
- Yield : ~70–80% for non-fluorinated analogs; fluorinated derivatives may require optimization due to steric/electronic effects .
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
Combined spectroscopic and chromatographic methods are essential:
- NMR : NMR confirms fluorine positions (δ ~-110 to -125 ppm for aromatic F). NMR detects aldehyde protons (δ ~9.8–10.2 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., over-oxidized or dimerized species) .
- X-ray crystallography : Resolves regiochemistry of fluorine substitution, critical for structure-activity studies .
Q. What are the common reactivity patterns of the aldehyde group in this compound?
The aldehyde participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel or Aldol). For example:
- Schiff base formation : Reacts with amines (e.g., aniline) in ethanol under reflux to form imines, used in ligand design .
- T3P®-catalyzed cyanation : Propylphosphonic anhydride (T3P®) enables efficient synthesis of α-aminonitriles with amines and TMSCN at room temperature . Fluorine substituents deactivate the aldehyde slightly, requiring longer reaction times compared to non-fluorinated analogs .
Advanced Research Questions
Q. How do the 5,7-difluoro substituents influence electronic properties and reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine:
- Reduces electron density at the thiophene ring, slowing electrophilic substitution but enhancing oxidative stability.
- Directs meta/para selectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, coupling with arylboronic acids favors the 3-position of the thiophene .
- Modifies redox potentials : Cyclic voltammetry shows a ~0.2 V anodic shift in oxidation peaks compared to non-fluorinated analogs, impacting applications in conductive polymers .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzo[b]thiophene derivatives?
Discrepancies arise from fluorination methods and protecting group strategies :
- Direct fluorination vs. halogen exchange : Direct methods (e.g., Balz-Schiemann) offer higher regioselectivity but lower yields (~50%) versus halogen exchange (~70%) .
- Temperature sensitivity : Higher temperatures (>100°C) during fluorination promote defluorination byproducts. Optimized protocol : Use CuI/KF in DMF at 80°C for 12 hours, achieving >85% conversion from bromo precursors .
Q. How is this compound utilized in designing bioactive molecules, and what SAR (structure-activity relationship) insights exist?
The difluoro-aldehyde scaffold is a key intermediate in:
- Antimicrobial agents : Derivatives with piperazinyl-acetonitrile side chains show MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Anticancer agents : Acrylonitrile analogs inhibit tubulin polymerization (IC₅₀ = 0.8–1.2 µM) and show selectivity for MCF-7 breast cancer cells . SAR insights :
- Fluorine at 5/7 positions enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes).
- Aldehyde substitution with bulkier groups (e.g., benzimidazoles) improves target binding but reduces solubility .
Methodological Recommendations
- Synthetic optimization : Use in-situ NMR to monitor fluorination progress .
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates aldehyde derivatives from byproducts .
- Biological assays : Pair in vitro cytotoxicity (MTT assay) with ADMET profiling to balance potency and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
